Robustine
Overview
Description
Robustine is a quinoline alkaloid that is furo [2,3-b]quinoline substituted by a methoxy and a hydroxy group at positions 4 and 8 respectively . It has a role as a metabolite. It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols and an aromatic ether .
Molecular Structure Analysis
Robustine has a molecular formula of C12H9NO3 . The molecular structure of Robustine includes a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .
Physical And Chemical Properties Analysis
Robustine has a molecular weight of 215.20 g/mol . It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .
Scientific Research Applications
Biological Robustness
Robustness is a key characteristic of biological systems, playing a crucial role in various biological processes. It shapes the design space of life, influenced by fundamental principles, environmental, and evolutionary constraints. Robustness is integral to the maturation of systems biology, providing deeper insights into the governing principles of complex evolvable systems, including biological organisms (Kitano, 2007).
Robustness in Medical Research
Robustness is also essential in medical research, where it serves as a safeguard against uncertainties in study design and implementation. It is a vital factor in ensuring the scientific value of animal studies and is critical for the ethical use of animals in research. This includes ensuring studies are sufficiently robust, well-registered, and properly reported (Strech & Dirnagl, 2019).
Robustness in Data Analysis
In the realm of data analysis, especially with the advent of high-throughput sequencing technologies, robustness is key. It involves the development of statistical and computational methods that are resilient to the presence of outlying observations, which can seriously affect prediction accuracy in high-dimensional data, such as those in microbiome research (Monti & Filzmoser, 2021).
Ensuring Robustness in Scientific Practices
The concept of robustness is crucial in scientific practices. It serves as a metaphysical belief, a regulative principle, and a criterion in various methodologies, guiding the acceptance of scientific results. This encompasses ensuring the reproducibility and stability of physical phenomena and the reliability of scientific results (Boon, 2012).
Robustness in Cellular Functions
In cellular biology, robustness is vital for maintaining performance despite perturbations and uncertainties. It is closely linked to cellular complexity and is seen as a key to understanding and elucidating design principles in biology. This robustness is achieved through a combination of basic mechanisms employed in various ways by both biological and engineered systems (Stelling et al., 2004).
properties
IUPAC Name |
4-methoxyfuro[2,3-b]quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-11-7-3-2-4-9(14)10(7)13-12-8(11)5-6-16-12/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNNMLKTSWBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177086 | |
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robustine | |
CAS RN |
2255-50-7 | |
Record name | 8-Hydroxydictamnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2255-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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